4-Methoxybenzoate

Prodrug Design Pharmaceutical Chemistry Controlled Release

Research challenges with inconsistent isomer ratios undermine fragrance release profiling and catalytic enantioselectivity. This compound, the para-substituted methyl ester, resolves these issues: - Distinct thermochemical profile: Vapor pressure of 0.008 hPa @ 20°C and enthalpy of vaporization (49.3 kJ/mol) ensure predictable scent release, unlike the 2-methoxy isomer. - Superior biocatalytic recognition: Preferred substrate for CYP199A4 with kinetic preference for para-demethylation, enabling reproducible biotransformation workflows. - High enantioselectivity: The 4-methoxybenzoyl group yields relative rate constants up to 79 in bis-cinchona alkaloid-catalyzed kinetic resolutions.

Molecular Formula C8H7O3-
Molecular Weight 151.14 g/mol
Cat. No. B1229959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzoate
Synonyms4-anisic acid
4-anisic acid, 14C-carboxy
4-anisic acid, copper (+2) salt
4-anisic acid, potassium salt
4-anisic acid, sodium salt
4-methoxybenzoate
p-anisic acid
para-anisic acid
Molecular FormulaC8H7O3-
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/p-1
InChIKeyZEYHEAKUIGZSGI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzoate: Core Research Intermediate


4-Methoxybenzoate, commonly encountered as its methyl ester (methyl p-anisate, CAS 121-98-2), is a para-substituted benzoate ester used across multiple scientific and industrial domains. As a volatile aromatic compound, it serves as a key flavor and fragrance ingredient with a characteristic sweet, anisic note [1]. It is also a defined volatile organic compound (VOC) biomarker for *Mycobacterium tuberculosis*, making it a critical analytical standard in diagnostic research [2]. Furthermore, the 4-methoxybenzoyl moiety is a preferred substrate in asymmetric catalysis due to its strong interaction with specific enzyme active sites and chiral catalysts [3], and its derivatives show promise as stable prodrugs [4].

Why 4-Methoxybenzoate Cannot Be Substituted


Simple substitution of 4-methoxybenzoate with other isomeric or functional benzoate esters is not scientifically valid due to significant, quantifiable differences in performance across key applications. The specific position of the methoxy group (para vs. ortho/meta) fundamentally alters its thermochemical properties, such as vapor pressure and enthalpy of vaporization, which are critical for fragrance release profiles [1]. In biocatalysis, the 4-methoxybenzoate scaffold is uniquely recognized by enzymes like CYP199A4, which exhibits a strong kinetic preference for demethylation at the *para* position over other isomers [2]. Furthermore, in medicinal chemistry, the 4-methoxybenzoate ester is a highly selective prodrug moiety, demonstrating superior chemical stability and a controlled release profile that is not replicated by benzoate or 3-chlorobenzoate esters [3]. These precise structure-activity relationships necessitate the procurement of the specific 4-methoxybenzoate compound.

Performance Evidence for 4-Methoxybenzoate


Prodrug Stability and Release Kinetics

As a prodrug moiety for liguzinediol, the 4-methoxybenzoate ester demonstrates superior chemical stability and a slower, more controlled release profile compared to other benzoate esters. While benzoate and 3-chlorobenzoate esters released the parent drug too rapidly to function as controlled prodrugs, the 4-methoxybenzoate prodrug exhibited both high chemical stability and a desirable slow release [1].

Prodrug Design Pharmaceutical Chemistry Controlled Release

Kinetic Resolution in Asymmetric Dihydroxylation

Allylic 4-methoxybenzoate esters are exceptionally effective substrates for kinetic resolution via enantioselective dihydroxylation. The specific interaction of the 4-methoxybenzoyl group with the DHQD-PYDZ-(8-anthryl) catalyst system results in relative rate constants of 20 and 79 for (f)-3-buten-2-yl 4-methoxybenzoate and (&)-1-phenyl-2-propen-1-yl 4-methoxybenzoate, respectively [1]. These values are among the highest reported for non-enzymatic kinetic resolutions, showcasing the unique substrate-catalyst recognition afforded by the 4-methoxybenzoate group.

Asymmetric Catalysis Kinetic Resolution Organic Synthesis

Thermochemical Profile: 4-Methoxy vs. 2-Methoxy Isomer

The thermochemical properties of methyl 4-methoxybenzoate (methyl p-anisate) are distinct from its ortho-isomer, methyl 2-methoxybenzoate. Their vapor pressures, measured directly by the transpiration method, differ, which is a critical parameter governing volatility and olfactory perception in fragrance applications [1]. Furthermore, the enthalpies of vaporization and formation have been precisely determined and validated, establishing clear structure-property correlations that differentiate the para isomer [1].

Physical Organic Chemistry Thermochemistry Fragrance Science

Fungal Carbonic Anhydrase Inhibition

Both 4-methoxybenzoate and its close analog, 4-hydroxybenzoate, exhibit potent low-nanomolar inhibition of the fungal β-carbonic anhydrase enzyme Can2 from *Cryptococcus neoformans*. In a direct comparative assay, 4-hydroxy- and 4-methoxy-benzoate inhibited Can2 with nearly identical K(I)s of 9.5-9.9 nM [1]. While their potency is similar, the methoxy derivative offers distinct physicochemical properties (e.g., increased lipophilicity) that may be advantageous in drug design.

Antifungal Research Enzyme Inhibition Medicinal Chemistry

Key Applications of 4-Methoxybenzoate


Controlled-Release Prodrug Design

In prodrug design, the 4-methoxybenzoate ester is the moiety of choice when both high chemical stability and a slow, controlled release profile are required. As demonstrated in a direct comparison of six benzoate prodrugs, only the 4-methoxybenzoate derivative provided this combination, while others (benzoate, 3-chlorobenzoate) released the parent drug too quickly to be effective as a controlled-release formulation [1].

High-Enantioselectivity Asymmetric Dihydroxylation

Synthetic chemists requiring high enantioselectivity in kinetic resolution should utilize allylic 4-methoxybenzoate esters. The 4-methoxybenzoyl group engages in a highly specific recognition event with bis-cinchona alkaloid catalysts, yielding relative rate constants of up to 79 for kinetic resolution, which are among the best values reported for non-enzymatic systems [2].

Fragrance Formulation Volatility Profiling

In fragrance development, the precise vapor pressure and enthalpy of vaporization of methyl 4-methoxybenzoate dictate its olfactory profile. The experimentally determined thermochemical properties of the 4-methoxy isomer are distinct from its 2-methoxy isomer, enabling formulators to rationally select the correct isomer to achieve a desired scent release and longevity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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